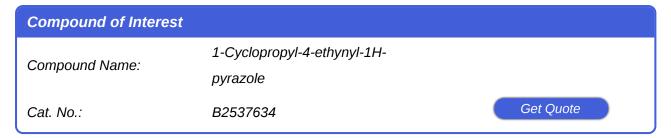


An In-depth Technical Guide to 1-Cyclopropyl-4ethynyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, predicted properties, and a proposed synthetic pathway for the novel heterocyclic compound, **1**- **Cyclopropyl-4-ethynyl-1H-pyrazole**. While specific experimental data for this molecule is not currently available in public literature, this document leverages data from structurally related compounds and established synthetic methodologies to provide a foundational resource for researchers. The guide includes predicted physicochemical properties, a detailed hypothetical synthesis protocol, and a discussion of the potential biological significance of this scaffold based on the known activities of similar pyrazole derivatives.

Molecular Structure and Identification

1-Cyclopropyl-4-ethynyl-1H-pyrazole is a substituted pyrazole featuring a cyclopropyl group at the N1 position and an ethynyl group at the C4 position of the pyrazole ring.



Identifier	Value
Molecular Formula	C ₈ H ₈ N ₂
Molecular Weight	132.16 g/mol
CAS Number	2297839-58-6[1]
SMILES (Predicted)	C#CC1=CN(N=C1)C2CC2
InChI (Predicted)	InChI=1S/C8H8N2/c1-2-7-5-9-10(6-7)8-3-4- 8/h1,5-6,8H,3-4H2

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **1-Cyclopropyl-4-ethynyl-1H-pyrazole**. These values are computationally derived and await experimental verification.

Property	Predicted Value
XLogP3	1.4
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Exact Mass	132.06874832 g/mol
Topological Polar Surface Area	21.8 Ų
Heavy Atom Count	10
Formal Charge	0

Molecular Visualization

The 2D and a predicted 3D conformation of the **1-Cyclopropyl-4-ethynyl-1H-pyrazole** molecule are depicted below. The DOT script for generating the 2D structure is provided.



2D structure of **1-Cyclopropyl-4-ethynyl-1H-pyrazole**.

Proposed Synthetic Pathway

While a specific, documented synthesis for **1-Cyclopropyl-4-ethynyl-1H-pyrazole** is not available, a plausible synthetic route can be proposed based on established pyrazole chemistry. The following is a hypothetical, multi-step synthesis starting from commercially available reagents.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-iodo-1H-pyrazole This step would involve the direct iodination of pyrazole.

- Reagents: Pyrazole, N-iodosuccinimide (NIS), Acetonitrile.
- Procedure: To a solution of pyrazole in acetonitrile, add N-iodosuccinimide portion-wise at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.
 Upon completion, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography to yield 4-iodo-1H-pyrazole.

Step 2: N-alkylation with Bromocyclopropane This step introduces the cyclopropyl group at the N1 position of the pyrazole ring.

- Reagents: 4-iodo-1H-pyrazole, Bromocyclopropane, Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF).
- Procedure: To a suspension of sodium hydride in anhydrous DMF, add a solution of 4-iodo-1H-pyrazole in DMF dropwise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature. Add bromocyclopropane and stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction by TLC. Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by column chromatography to obtain 1-cyclopropyl-4-iodo-1H-pyrazole.

Step 3: Sonogashira Coupling with Trimethylsilylacetylene This is a standard cross-coupling reaction to introduce the ethynyl moiety.



- Reagents: 1-cyclopropyl-4-iodo-1H-pyrazole, Trimethylsilylacetylene,
 Bis(triphenylphosphine)palladium(II) dichloride, Copper(I) iodide, Triethylamine.
- Procedure: To a solution of 1-cyclopropyl-4-iodo-1H-pyrazole in triethylamine, add trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide under an inert atmosphere. Stir the reaction mixture at room temperature for 12-24 hours.
 Monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Step 4: Deprotection of the Ethynyl Group The final step is the removal of the trimethylsilyl protecting group.

- Reagents: 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole, Potassium carbonate, Methanol.
- Procedure: To a solution of 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in methanol, add potassium carbonate. Stir the reaction mixture at room temperature for 1-3 hours.
 Monitor the reaction by TLC. Once the reaction is complete, neutralize the mixture with a dilute acid and extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, 1-Cyclopropyl-4-ethynyl-1H-pyrazole.

Workflow Diagram



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Proposed synthetic workflow for **1-Cyclopropyl-4-ethynyl-1H-pyrazole**.

Potential Biological Significance and Signaling Pathways

While no biological data has been published for **1-Cyclopropyl-4-ethynyl-1H-pyrazole**, the pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved



drugs and biologically active compounds.

General Activities of Pyrazole Derivatives:

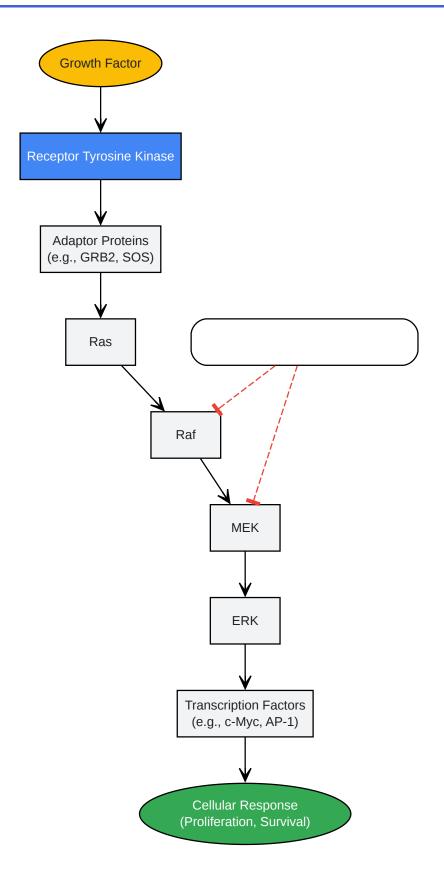
- Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain.
- Anticancer: Various substituted pyrazoles have demonstrated significant anticancer activity through different mechanisms, including the inhibition of kinases involved in cell proliferation and survival signaling pathways.
- Antimicrobial: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.
- Central Nervous System (CNS) Activity: Some pyrazole derivatives have shown activity as anticonvulsants, antidepressants, and anxiolytics.

Potential Signaling Pathways of Interest: Given the structural motifs of a cyclopropyl group (which can enhance metabolic stability and binding affinity) and an ethynyl group (a versatile functional group for further modification or as a pharmacophore itself), **1-Cyclopropyl-4-ethynyl-1H-pyrazole** could potentially interact with a variety of biological targets. Researchers investigating this molecule may consider screening it for activity in pathways related to:

- Kinase signaling: Many kinase inhibitors incorporate a pyrazole core. The specific substitution pattern of this molecule could confer selectivity for certain kinases.
- Nuclear receptor modulation: The lipophilic nature of the cyclopropyl group and the overall molecular shape might allow for interaction with nuclear receptors.
- Enzyme inhibition: The pyrazole ring can act as a bioisostere for other functional groups and participate in hydrogen bonding and other interactions within an enzyme's active site.

The diagram below illustrates a generalized kinase signaling pathway, which represents a potential area of investigation for novel pyrazole derivatives.





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Generalized MAPK signaling pathway, a potential target for pyrazole inhibitors.



Conclusion

1-Cyclopropyl-4-ethynyl-1H-pyrazole represents a novel and synthetically accessible molecule with potential for applications in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. The information presented herein is intended to serve as a starting point for researchers interested in exploring the chemical and biological properties of this and related compounds. Experimental validation of the predicted data and the proposed synthetic pathway is a necessary next step in the investigation of this promising molecule.

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References

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